2,2-Dimethyl-5,7-chromanediol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene-5,7-diol |
InChI |
InChI=1S/C11H14O3/c1-11(2)4-3-8-9(13)5-7(12)6-10(8)14-11/h5-6,12-13H,3-4H2,1-2H3 |
InChI Key |
QLZWHJYEWYUYLZ-UHFFFAOYSA-N |
SMILES |
CC1(CCC2=C(C=C(C=C2O1)O)O)C |
Canonical SMILES |
CC1(CCC2=C(C=C(C=C2O1)O)O)C |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of 2,2 Dimethyl 5,7 Chromanediol and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Analysis
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their immediate electronic environment. In the context of 2,2-dimethyl-5,7-chromanediol, the ¹H NMR spectrum reveals distinct signals corresponding to the various protons in the molecule. For instance, the aromatic protons on the chromane (B1220400) ring typically appear in the downfield region, while the protons of the methyl groups and the methylene (B1212753) groups of the dihydropyran ring resonate at higher field strengths. The integration of these signals provides the ratio of protons in each unique environment. docbrown.info High-resolution ¹H NMR also exhibits spin-spin coupling, where the signal for a proton is split into a multiplet by neighboring, non-equivalent protons, providing valuable information about the connectivity of the carbon skeleton. docbrown.info
Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound Analogs
| Functional Group | Chemical Shift (δ, ppm) |
| Aromatic Protons | 6.0 - 8.0 |
| Phenolic -OH | 4.0 - 12.0 (variable) |
| Methylene Protons (-CH₂-) | 1.5 - 4.5 |
| Methyl Protons (-CH₃) | 0.8 - 1.5 |
Note: The exact chemical shifts can be influenced by the solvent and the specific substitution pattern of the analog. researchgate.net
¹³C NMR Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org This simplifies the spectrum and allows for the direct counting of non-equivalent carbon atoms. docbrown.info In this compound, distinct signals are expected for the aromatic carbons, the quaternary carbon at position 2, the methyl carbons, and the carbons of the dihydropyran ring. The chemical shifts of these carbons are indicative of their electronic environment. docbrown.info
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound Analogs
| Carbon Type | Chemical Shift (δ, ppm) |
| Aromatic Carbons (C-O) | 140 - 160 |
| Aromatic Carbons (C-H, C-C) | 100 - 130 |
| Quaternary Carbon (C-2) | 70 - 90 |
| Methylene Carbons (-CH₂-) | 20 - 40 |
| Methyl Carbons (-CH₃) | 20 - 30 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, which is crucial for unambiguously assigning the signals observed in 1D spectra and piecing together the complete molecular structure. youtube.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum connect the signals of J-coupled protons, allowing for the tracing of proton-proton connectivity networks within the molecule. sdsu.eduemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu Each cross-peak in an HSQC spectrum links a proton signal on one axis to the signal of the carbon it is bonded to on the other axis, providing direct one-bond C-H connectivity. sdsu.educolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.edu HMBC is particularly powerful for identifying connectivities across quaternary carbons and heteroatoms, helping to link different fragments of the molecule together. youtube.comemerypharma.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific functional groups present in the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) groups, the aromatic ring, and the C-O ether linkage. The fingerprint region of the spectrum, typically from 1500 to 400 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule as a whole. docbrown.info
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| O-H Stretch (phenolic) | 3200 - 3600 (broad) |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C=C Stretch (aromatic) | 1450 - 1600 |
| C-O Stretch (ether) | 1000 - 1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. wikipedia.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. msu.edu The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule. msu.edu For this compound, the aromatic ring and the phenolic hydroxyl groups constitute the primary chromophore. The UV-Vis spectrum would show absorption bands corresponding to π → π* transitions within the benzene (B151609) ring. The position and intensity of these bands can be influenced by the substitution pattern on the aromatic ring and the solvent used. libretexts.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of fragmentation patterns. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) provides the molecular weight of the compound. For this compound, the molecular ion would confirm its elemental composition. Furthermore, the fragmentation pattern, which results from the cleavage of specific bonds within the ion, can provide valuable structural information. For example, the loss of a methyl group from the molecular ion is a common fragmentation pathway for compounds containing a gem-dimethyl group.
Other Advanced Spectroscopic Techniques for Deeper Structural Insights
Beyond the foundational spectroscopic methods, a deeper understanding of the molecular structure and surface characteristics of this compound and its analogs can be achieved through other advanced spectroscopic techniques. These methods provide unique insights into the vibrational fingerprints and surface elemental composition, which are crucial for a comprehensive characterization.
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule. When monochromatic light, typically from a laser, interacts with a molecule, most of the scattered light has the same frequency as the incident light (Rayleigh scattering). However, a small fraction of the light is scattered at a different frequency (Raman scattering), and this frequency shift corresponds to the energy of the vibrational modes of the molecule. These vibrational modes are highly specific to the chemical bonds and symmetry of the molecule, thus providing a unique "vibrational fingerprint."
In the study of chromane derivatives, Raman spectroscopy, often paired with computational calculations, has been utilized to analyze electronic and steric properties. msstate.edu The analysis of the Raman spectrum of this compound would involve the assignment of observed Raman bands to specific vibrational modes.
A representative Raman spectrum of a chromane derivative would exhibit characteristic peaks. For example, the intense band corresponding to the C=C stretching vibration of the aromatic ring is typically observed in the 1600-1650 cm⁻¹ region. The stretching vibrations of the C-O bonds in the pyran ring and the phenolic hydroxyl groups would also give rise to characteristic bands.
Below is an interactive data table showcasing hypothetical, yet representative, Raman shifts for key vibrational modes in this compound.
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |
| O-H Stretch | Phenolic Hydroxyl | 3200-3600 |
| C-H Stretch (aromatic) | Benzene Ring | 3000-3100 |
| C-H Stretch (aliphatic) | Methyl/Methylene | 2850-3000 |
| C=C Stretch (aromatic) | Benzene Ring | 1600-1650 |
| C-O Stretch (ether) | Pyran Ring | 1200-1300 |
| C-O Stretch (phenol) | Phenolic Hydroxyl | 1150-1250 |
| Ring Breathing (aromatic) | Benzene Ring | 990-1010 |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. wikipedia.org XPS is based on the photoelectric effect, where X-ray irradiation of a material causes the emission of core-level electrons. wikipedia.org The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be determined. The binding energy is characteristic of the element and its chemical environment, providing valuable information about the atomic composition and bonding states at the surface of the sample. wikipedia.org
For this compound, XPS analysis would provide a detailed understanding of the surface chemistry. This is particularly important for applications where surface interactions are critical. The technique can precisely determine the atomic percentages of carbon and oxygen at the surface. More importantly, high-resolution XPS scans of the C 1s and O 1s regions can differentiate between the different chemical states of these atoms within the molecule.
For example, the carbon atoms in the aromatic ring, the aliphatic carbons of the pyran ring and dimethyl groups, and the carbon atoms bonded to hydroxyl groups will all have slightly different C 1s binding energies. Similarly, the oxygen atoms of the phenolic hydroxyl groups and the ether oxygen in the pyran ring can be distinguished by their O 1s binding energies.
The following interactive data table illustrates the expected binding energies for the different carbon and oxygen species in this compound.
| Element | Orbital | Chemical State | Expected Binding Energy (eV) |
| C | 1s | C-C/C-H (aliphatic and aromatic) | ~284.8 |
| C | 1s | C-O (ether and phenol) | ~286.5 |
| O | 1s | O-C (ether) | ~533.0 |
| O | 1s | O-H (phenol) | ~534.5 |
The ability of XPS to probe the top few nanometers of a surface makes it an invaluable tool for assessing surface purity and studying the effects of surface modifications or degradation on this compound. wikipedia.orgkit.edu
Computational and Theoretical Investigations of 2,2 Dimethyl 5,7 Chromanediol
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the behavior of molecules at the electronic level. These methods, had they been applied to 2,2-Dimethyl-5,7-chromanediol, would have elucidated its fundamental chemical characteristics.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for optimizing molecular geometries to their lowest energy state. For a molecule like this compound, a DFT calculation, likely using a basis set such as B3LYP/6-311G(d,p), would predict bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are crucial for understanding the molecule's three-dimensional structure and stability. Typically, theoretical calculations are performed for an isolated molecule in the gas phase and may show slight deviations from experimental data obtained in the solid state (crystal structure) due to intermolecular interactions.
HOMO-LUMO Energy Analysis and Charge Transfer Characteristics
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical for determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack. Intramolecular charge transfer characteristics, which are important for understanding a molecule's electronic properties, can also be derived from this analysis.
Ionization Potential and Electron Affinity Studies
Theoretical calculations can provide values for the vertical ionization potential (the energy required to remove an electron from the molecule) and the vertical electron affinity (the energy released when an electron is added). These parameters are directly related to the HOMO and LUMO energies, respectively, according to Koopmans' theorem, and are fundamental to understanding the redox properties of a compound.
Bond Dissociation Enthalpy Calculations for Radical Scavenging Mechanisms
For chromanediol derivatives, which often exhibit antioxidant properties, the bond dissociation enthalpy (BDE) of the hydroxyl (O-H) groups is a critical parameter. A lower BDE for the phenolic hydrogens indicates a greater ability to donate a hydrogen atom to scavenge free radicals. Computational methods can accurately predict these BDEs, providing a theoretical basis for a compound's antioxidant potential and helping to elucidate the mechanism of radical scavenging (e.g., hydrogen atom transfer vs. single electron transfer).
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are complementary to the static picture offered by quantum chemical calculations.
Conformational Analysis (e.g., MM2 Energy Minimization)
Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. Methods like the Merck Molecular Force Field (MMFF) or MM2 energy minimization are used to explore the potential energy surface of a molecule and locate its low-energy conformers. For this compound, this would involve analyzing the puckering of the dihydropyran ring and the orientation of the hydroxyl groups. Identifying the global minimum energy conformation is essential for understanding how the molecule is most likely to exist and interact with its environment. Molecular dynamics simulations can further explore the conformational landscape by simulating the molecule's movement at a given temperature, showing how it might transition between different conformations.
Molecular Docking for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug design and discovery for predicting the binding affinity and mode of interaction between a small molecule, such as this compound, and a biological target. The process involves sampling a multitude of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to evaluate the energetic favorability of each pose.
A typical molecular docking workflow involves the preparation of both the ligand and the receptor structures. For the ligand, this includes generating a 3D conformation and assigning appropriate chemical properties. The receptor preparation often involves adding hydrogen atoms, assigning partial charges, and defining the binding pocket. Sophisticated algorithms then explore the conformational space of the ligand within the binding site, considering factors like torsional flexibility. The final output provides a set of predicted binding poses, ranked by their docking scores, which estimate the binding free energy. These scores help in prioritizing compounds for further experimental testing.
Key interactions that are often analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues of the protein target. For a hypothetical docking study of this compound, researchers would analyze how its hydroxyl and dimethyl groups interact with the amino acid residues lining the binding cavity of a target protein.
Predictive Modeling for Biological Target Identification and Cross-Reactivity
Predictive modeling in computational biology employs algorithms and statistical models to identify potential biological targets for a given compound and to anticipate its potential cross-reactivity with other proteins. These in silico methods are crucial for understanding a molecule's mechanism of action and for assessing its potential for off-target effects early in the drug discovery pipeline.
One common approach is based on the principle of chemical similarity, where the known biological targets of molecules structurally similar to the compound of interest are considered potential targets. For this compound, this would involve searching databases for structurally related compounds and their documented protein interactions.
Another powerful technique is reverse docking, or target fishing, where a compound is docked against a large library of protein structures to identify those with the highest predicted binding affinity. The top-ranked proteins are then considered potential biological targets. These predictions can be integrated with other data sources, such as gene expression data from cells treated with the compound, to build a more comprehensive hypothesis of its biological function. Predicting cross-reactivity is also vital, as interactions with unintended targets can lead to adverse effects. Computational models can help identify these potential off-target interactions by screening the compound against a panel of known proteins associated with adverse drug reactions.
Mechanistic Studies through Computational Approaches
Reaction Mechanism Elucidation for Synthetic Pathways
Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including those used for the synthesis of complex molecules. These studies can reveal the step-by-step pathway of a reaction, identify transition states and intermediates, and determine the energetics of the entire process. For the synthesis of this compound, computational methods could be employed to investigate the mechanisms of key synthetic steps.
For instance, if a synthetic route involves a cyclization reaction to form the chromane (B1220400) ring system, computational modeling could be used to explore different possible mechanistic pathways. By calculating the activation energies for each step, researchers can determine the most likely reaction mechanism. This information is invaluable for optimizing reaction conditions, such as temperature, catalyst, and solvent, to improve reaction yield and selectivity.
These computational studies often employ quantum mechanical methods, such as Density Functional Theory (DFT), to accurately model the electronic structure of the molecules involved in the reaction. The insights gained from these theoretical investigations can guide the design of more efficient and novel synthetic routes to this compound and its derivatives.
Structure Activity Relationship Sar Studies of 2,2 Dimethyl 5,7 Chromanediol Derivatives
Rational Design Principles for Structural Modification and Bioactivity Optimization
The rational design of 2,2-dimethyl-5,7-chromanediol derivatives is guided by established principles of medicinal chemistry, aiming to enhance their biological efficacy. The chromane (B1220400) ring system is a prevalent scaffold in many biologically active natural products and synthetic compounds, making it a valuable starting point for drug discovery. core.ac.uk The design process often involves modifying the chromane core, the gem-dimethyl group, and the hydroxyl moieties to optimize interactions with biological targets.
One key design strategy involves the introduction of various substituents at different positions on the chromane ring to modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. For instance, the synthesis of derivatives with modified aromatic rings or side chains can lead to enhanced binding affinity for target proteins. nih.gov
Bioisosteric replacement is another fundamental principle applied in the optimization of these derivatives. This involves substituting one atom or group of atoms with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacokinetic or pharmacodynamic profile. For example, the hydroxyl groups at the 5 and 7 positions are often key for activity, and their bioisosteric replacement can be explored to fine-tune the molecule's properties. nih.govcambridgemedchemconsulting.com The replacement of an amide bond with a triazole ring has been shown to be a successful strategy in related chroman derivatives to enhance neuroprotective activity. nih.gov
Furthermore, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies play a significant role in the rational design process. These techniques allow for the prediction of how different structural modifications will affect the biological activity of the compound, thereby guiding the synthetic efforts towards the most promising candidates. nih.gov
Influence of Substituent Effects on Biological Activity
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the chromane scaffold. SAR studies have revealed that even minor changes to the structure can lead to significant differences in potency and selectivity.
The introduction of different substituents on the aromatic ring can have a profound impact on activity. For example, in a series of phenolic acid derivatives, the length of an ester chain and the number of hydroxyl groups on the ring were found to be critical for their cytotoxic activity. uc.pt Specifically, propyl esters of caffeic and gallic acid showed higher cytotoxicity against HeLa cells compared to their methyl or octyl counterparts. uc.pt
The following table summarizes the influence of various substituents on the biological activity of related chromane and phenolic acid derivatives, providing insights into potential SAR trends for this compound.
| Compound Class | Substituent/Modification | Position | Observed Effect on Bioactivity | Reference |
| 4-Chromanones | 5,7-dihydroxy groups | 5 and 7 | Enhanced antibacterial activity | |
| Phenolic Acid Esters | Propyl ester | - | Increased cytotoxicity compared to methyl or octyl esters | uc.pt |
| Phenolic Acid Esters | Trihydroxylated ring | - | Lower IC50 value (higher potency) compared to dihydroxylated analog | uc.pt |
| Chroman Derivatives | Nitrogen heterocycle | 5 | Strongly influenced neuroprotective activity | nih.gov |
Stereochemical Considerations in Chromanediol Bioactivity
Stereochemistry plays a pivotal role in the biological activity of many chiral compounds, and this compound derivatives are no exception. The presence of stereocenters in these molecules can lead to the existence of different stereoisomers (enantiomers or diastereomers), which may exhibit distinct pharmacological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.
The stereoselective synthesis of flavonoids and related chromane derivatives has been a significant area of research to obtain enantiomerically pure compounds for biological evaluation. mdpi.com For instance, the asymmetric synthesis of chiral chromans has been achieved through methods like Ni-catalyzed reductive cyclization, yielding products with high enantioselectivity. chemrxiv.org The subsequent biological testing of these individual stereoisomers has often revealed that one isomer is significantly more active than the others. chemrxiv.org
In a study on the anti-tumor activity of 3-hydroxychroman derivatives, it was found that the configuration and substituents of the chroman core had a major impact on their efficacy. chemrxiv.org This highlights the importance of controlling the stereochemistry during the synthesis of these compounds to maximize their therapeutic potential.
The differential activity of stereoisomers can be attributed to the specific three-dimensional arrangement of functional groups, which determines how well the molecule can fit into the binding site of its biological target. Therefore, the development of stereoselective synthetic methods is crucial for the preparation of pure stereoisomers and the elucidation of their specific roles in the observed bioactivity. rsc.org
Pharmacophore Identification and Refinement
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that are responsible for a molecule's biological activity. gardp.org A pharmacophore model for this compound derivatives would define the key steric and electronic features required for their interaction with a specific biological target.
While a specific pharmacophore model for this compound is not extensively documented, studies on related chromone (B188151) derivatives provide valuable insights. For example, a pharmacophore model developed for acetylcholinesterase (AChE) inhibitors based on a chromone scaffold identified several key features: two hydrogen bond acceptors, two hydrophobic regions, and two aromatic regions. nih.gov These features were found to be crucial for the inhibitory activity of the compounds.
Given the structural similarities, it is plausible that a pharmacophore for this compound derivatives would also include hydrogen bond acceptor/donor features (from the 5,7-hydroxyl groups), a hydrophobic region (from the gem-dimethyl group and the chromane core), and an aromatic region. The identification of such a pharmacophore can be achieved through ligand-based or structure-based approaches.
Once a pharmacophore model is established, it can be used for several purposes, including:
Virtual screening: To search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active.
Lead optimization: To guide the modification of existing compounds to better fit the pharmacophore and improve their activity.
De novo design: To design new molecules from scratch that incorporate the key pharmacophoric features.
The refinement of the pharmacophore model is an iterative process that involves synthesizing and testing new compounds and using the resulting data to improve the accuracy of the model.
Future Directions and Research Opportunities for 2,2 Dimethyl 5,7 Chromanediol Research
Development of Novel and Efficient Synthetic Methodologies
The exploration of "green" chemistry principles in the synthesis of 2,2-Dimethyl-5,7-chromanediol is another important avenue. This includes the use of environmentally benign solvents, catalysts, and reagents to minimize the environmental impact of the synthetic process. For instance, catalytic systems that can be recycled and reused would significantly improve the sustainability of its production. The design and synthesis of novel chalcones incorporating a 2,2-dimethyl heterocyclic framework have been achieved through methods like Sonogashira coupling under aqueous conditions with Pd catalysis, followed by acid-mediated cyclization. researchgate.net
Application of Advanced Spectroscopic Techniques for In Situ Characterization
Understanding the behavior of this compound in complex biological systems requires sophisticated analytical techniques. Advanced spectroscopic methods that allow for in situ characterization are paramount for observing the molecule's interactions with its biological targets in real-time and under physiologically relevant conditions. nih.gov
Techniques such as Förster Resonance Energy Transfer (FRET) and Surface Plasmon Resonance (SPR) can provide valuable data on binding kinetics and affinities. Furthermore, the application of advanced mass spectrometry techniques, like native mass spectrometry, can help to characterize non-covalent interactions between the diol and its protein targets, preserving the native structure of the complex. The use of synchrotron-based techniques and the integration of multiple analytical approaches are crucial for a comprehensive understanding. nih.gov Raman spectroscopy is a non-destructive technique that has been extensively used for the characterization of vibrational states in various carbon-based materials. mdpi.com Infrared (IR) spectroscopy is a powerful tool for analyzing surface species and molecular interactions. numberanalytics.com
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding
The synergy between computational modeling and experimental validation offers a powerful paradigm for elucidating the mechanisms of action of this compound. Molecular docking and molecular dynamics (MD) simulations can predict binding modes and affinities with potential protein targets, guiding experimental studies and saving valuable resources.
Quantum mechanics/molecular mechanics (QM/MM) methods can be employed to study enzymatic reactions or other chemical transformations involving the diol at an electronic level. These computational insights, when combined with experimental data from techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM), can provide a detailed, atomic-level understanding of its biological function. Mechanistic studies of lignin (B12514952) pyrolysis have utilized thermogravimetric analyzers coupled with Fourier transform infrared spectrometry (TG-FTIR) to understand reaction pathways. researchgate.net
Exploration of New Biological Targets and Pathways
While some biological activities of chromane (B1220400) derivatives are known, the specific targets and pathways modulated by this compound remain largely unexplored. Future research should employ a multi-pronged approach to identify novel biological targets. This can include high-throughput screening of compound libraries against various cellular and biochemical assays.
Proteomics and metabolomics approaches can be utilized to identify global changes in protein expression and metabolite levels in response to treatment with the diol, providing clues to the pathways it affects. For instance, investigating its potential role in modulating signaling pathways implicated in diseases like cancer, neurodegenerative disorders, or metabolic syndromes could reveal new therapeutic applications. Research into related compounds has shown that some chromanochalcones have been used to prepare antimicrobial pyrimidines. researchgate.net
Mechanistic Investigation in Relevant Preclinical Disease Models
To translate the basic scientific understanding of this compound into potential therapeutic applications, its efficacy and mechanism of action must be rigorously evaluated in relevant preclinical disease models. This involves moving beyond simple cell culture systems to more complex models such as organoids, spheroids, and animal models that more accurately mimic human physiology and disease states.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
